molecular formula C20H12ClF3N4O6 B11659762 N'-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11659762
M. Wt: 496.8 g/mol
InChI Key: GEHGJFLDTWWNNI-KIBLKLHPSA-N
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Description

N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a furan ring, nitro groups, and a trifluoromethyl group, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenyl furan-2-carbaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under anhydrous conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The presence of nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H12ClF3N4O6

Molecular Weight

496.8 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H12ClF3N4O6/c21-16-9-13(27(30)31)3-5-15(16)18-6-4-14(34-18)10-25-26-19(29)7-11-1-2-12(20(22,23)24)8-17(11)28(32)33/h1-6,8-10H,7H2,(H,26,29)/b25-10+

InChI Key

GEHGJFLDTWWNNI-KIBLKLHPSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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